

Enpiroline: A Technical Guide to its Solubility and Stability Profile

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Compound of Interest

Compound Name: Enpiroline

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Abstract

Enpiroline is an amino alcohol antimalarial agent active against chloroquine-resistant *Plasmodium falciparum*.^{[1][2]} As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for successful formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of **enpiroline**, outlines detailed experimental protocols for their determination, and presents relevant biological pathways. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known information about **enpiroline**'s structure with established principles of pharmaceutical analysis and drug development.

Core Physicochemical Properties

A foundational understanding of **enpiroline**'s basic properties is essential before delving into its solubility and stability.

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₈ F ₆ N ₂ O	[3]
Molecular Weight	404.35 g/mol	[3]
Chemical Structure	(±)-(R,R)-α-[2-(Trifluoromethyl)-6-(α,α,α-trifluoro-p-tolyl)-4-pyridyl]-2-piperidinemethanol	[3]
Appearance	Crystalline solid (based on crystallographic studies)	[1][2]
CAS Number	66364-73-6	[4]

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability. **Enpiroline**'s structure, featuring both hydrophobic (trifluoromethylphenyl and pyridine rings) and hydrophilic (alcohol and piperidine amine) moieties, suggests its solubility will be highly dependent on the pH and the polarity of the solvent.

Anticipated Aqueous Solubility

Given the presence of a basic piperidine nitrogen, **enpiroline**'s aqueous solubility is expected to be pH-dependent. In acidic environments, the piperidine nitrogen will be protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the free base will predominate, likely leading to lower aqueous solubility. A detailed pH-solubility profile is essential for the development of oral and parenteral dosage forms.

Solubility in Organic Solvents

Enpiroline is anticipated to exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which are commonly used during early-stage in vitro testing. Its solubility in non-polar solvents is expected to be limited.

Quantitative Solubility Data

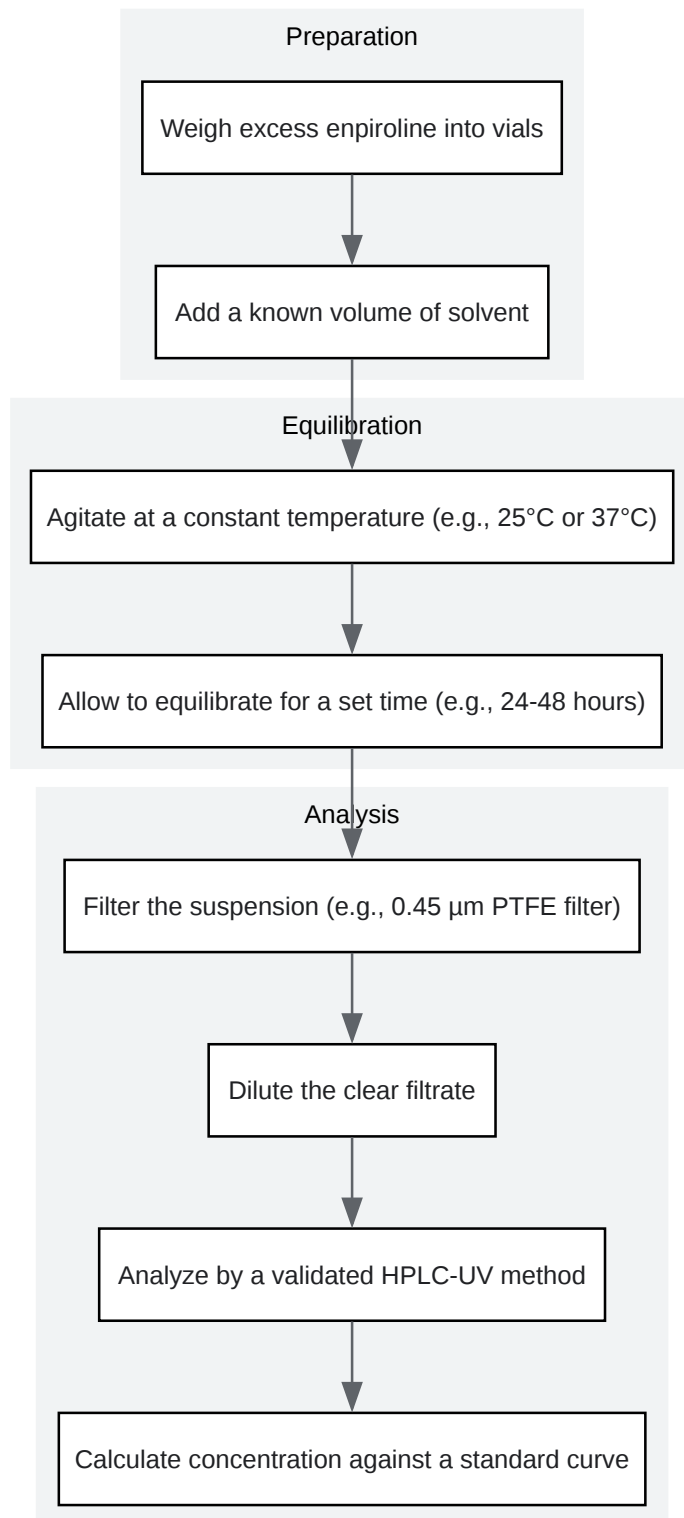
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for **enpiroline** in various solvents. The following table is presented as a template for researchers to populate with experimental data.

Solvent System	Temperature (°C)	Solubility (mg/mL)	Method
Purified Water	25	Data not available	Shake-flask / HPLC
0.1 N HCl (pH 1.2)	37	Data not available	Shake-flask / HPLC
Phosphate Buffer (pH 6.8)	37	Data not available	Shake-flask / HPLC
Phosphate Buffer (pH 7.4)	37	Data not available	Shake-flask / HPLC
Methanol	25	Data not available	Shake-flask / HPLC
Ethanol	25	Data not available	Shake-flask / HPLC
Acetonitrile	25	Data not available	Shake-flask / HPLC
Dimethyl Sulfoxide (DMSO)	25	Data not available	Shake-flask / HPLC

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of **enpiroline**.

Workflow for Equilibrium Solubility Determination

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Workflow for Equilibrium Solubility Determination

- Preparation: Add an excess amount of **enpiroline** to a series of vials.
- Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer, organic solvent) to each vial.
- Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
- Sampling: After equilibration, allow the vials to stand to let undissolved solids settle.
- Filtration: Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
- Analysis: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of **enpiroline** using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
- Calculation: Determine the solubility by comparing the sample concentration to a standard curve of known **enpiroline** concentrations.

Stability Profile

Stability studies are crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing the shelf-life of a drug substance. Forced degradation studies are a key component of this process.

Forced Degradation Studies

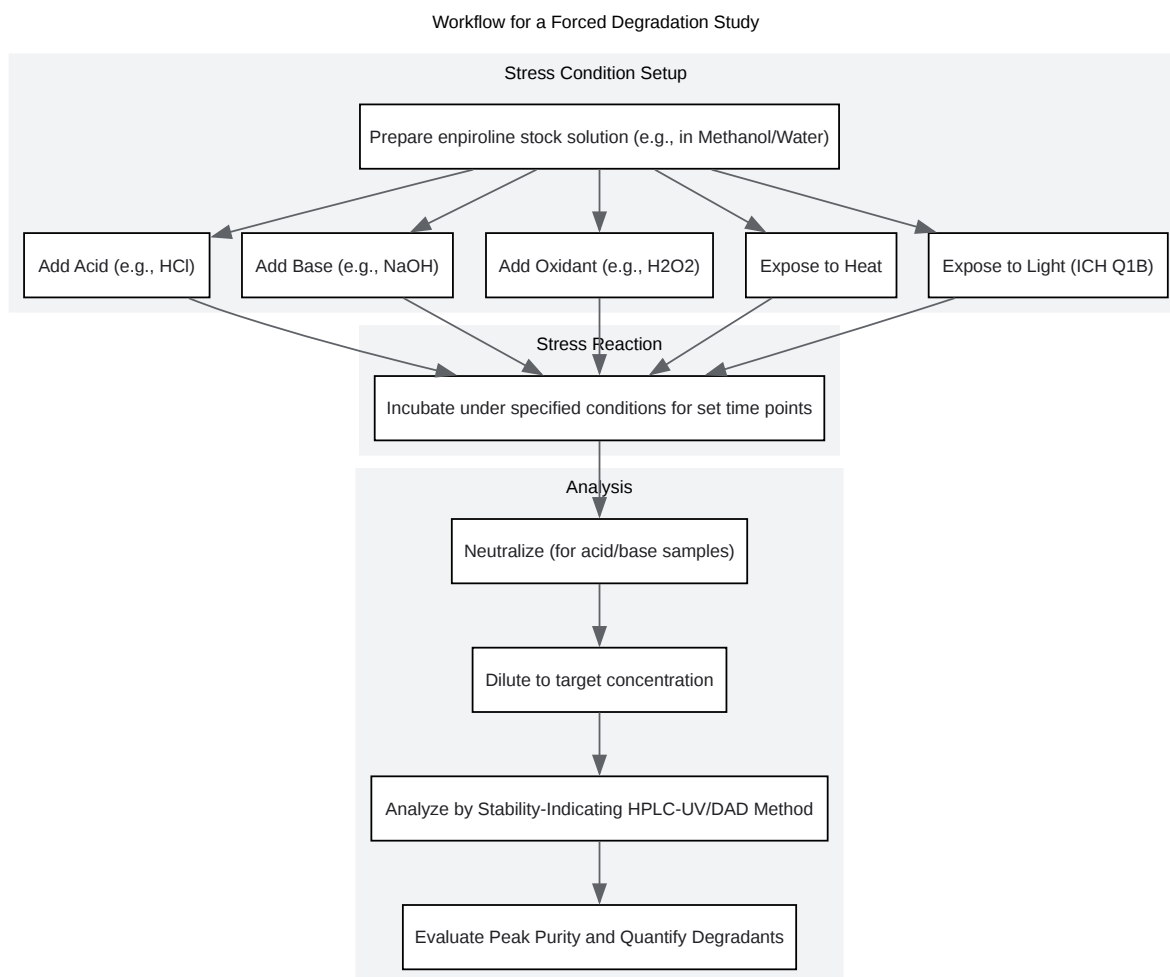
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.^{[5][6][7]}

Specific experimental stability data for **enpiroline** is not available in the reviewed literature. The table below summarizes the expected outcomes based on the chemical structure and serves as a template for experimental results.

Stress Condition	Reagent/Condition	Expected Outcome	Potential Degradation Pathway
Acid Hydrolysis	0.1 N - 1 N HCl, Heat (e.g., 80°C)	Degradation likely	Potential hydrolysis of ether or other susceptible bonds.
Base Hydrolysis	0.1 N - 1 N NaOH, Heat (e.g., 60°C)	Degradation likely	Similar to acid hydrolysis, potential for base-catalyzed reactions.
Oxidation	3-30% H ₂ O ₂ , Room Temp/Heat	Degradation possible	The piperidine nitrogen and tertiary alcohol are potential sites of oxidation.
Thermal Degradation	Dry Heat (e.g., 105°C)	Stable or minor degradation	The molecule is largely aromatic and may be thermally stable.
Photostability	ICH Q1B conditions (UV/Vis light)	Degradation possible	Aromatic systems can be susceptible to photolytic degradation.

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on **enpiroline**.



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Workflow for a Forced Degradation Study

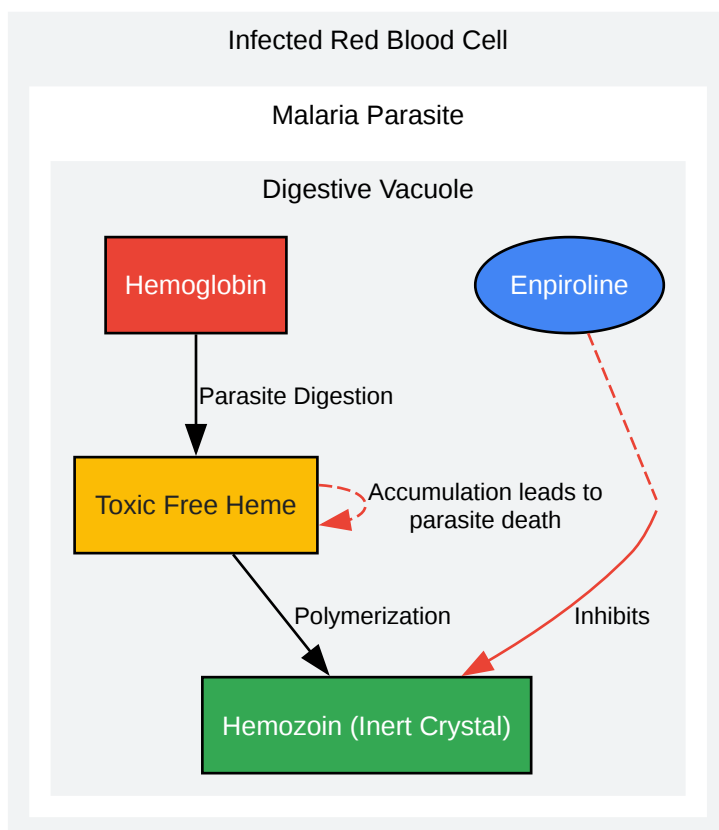
- Stock Solution Preparation: Prepare a stock solution of **enpiroline** in a suitable solvent (e.g., a mixture of methanol and water).
- Stress Conditions:
 - Acid/Base Hydrolysis: Treat the stock solution with an acid (e.g., 1 N HCl) or a base (e.g., 1 N NaOH) and heat as required (e.g., 80°C) for a defined period.
 - Oxidation: Treat the stock solution with hydrogen peroxide (e.g., 3-30%) at room temperature or with gentle heating.
 - Thermal Stress: Store the solid drug substance in a calibrated oven at a high temperature (e.g., 105°C).
 - Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
- Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Sample Preparation for Analysis: Before analysis, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for HPLC analysis.
- HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. The method should be capable of separating the parent drug from all significant degradation products.
- Data Evaluation: Calculate the percentage of degradation. For significant degradants, further structural elucidation using techniques like LC-MS/MS and NMR may be necessary.

Mechanism of Action and Relevant Pathways

Enpiroline belongs to the amino alcohol class of antimalarials, which are thought to interfere with heme detoxification in the malaria parasite, *Plasmodium falciparum*.

Heme Detoxification Pathway

The parasite digests hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. Amino alcohol antimalarials are believed to inhibit this crucial detoxification process.



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Proposed Mechanism of Action for **Enpiroline**

The proposed mechanism involves the accumulation of **enpiroline** in the parasite's acidic digestive vacuole. Here, it is thought to bind to free heme or the growing hemozoin crystal face, preventing further polymerization.[8] This leads to the buildup of toxic heme, which induces oxidative stress and damages parasite membranes, ultimately leading to its death.[9][10] The formation of intermolecular hydrogen bonds may play a role in the ability of amino alcohol antimalarials to bind to a common receptor site.[1][2]

Conclusion

While specific, publicly available data on the solubility and stability of **enpiroline** is scarce, this guide provides a robust framework for researchers and drug developers. Based on its chemical structure, **enpiroline** is predicted to have pH-dependent aqueous solubility and susceptibility to degradation under hydrolytic and oxidative stress. The detailed experimental protocols provided herein offer a clear path for generating the necessary data to support formulation development and regulatory submissions. A thorough characterization of these properties is a critical step in advancing **enpiroline** as a potential treatment for malaria.

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